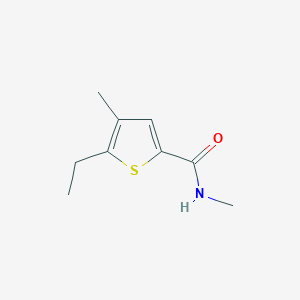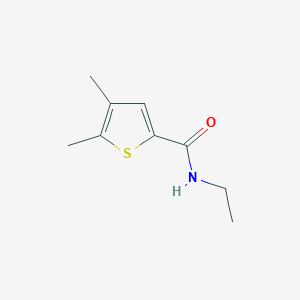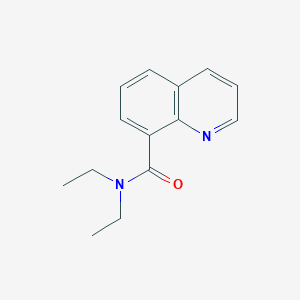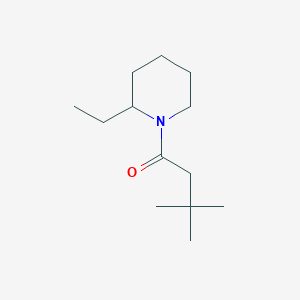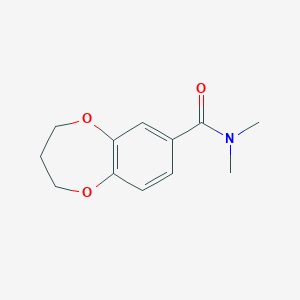
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as CX-717, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in recent years due to its potential as a cognitive enhancer and therapeutic agent for various neurological disorders.
Mécanisme D'action
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is highly expressed in the brain and plays a key role in cognitive function. By binding to a specific site on the receptor, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide enhances its activity in response to the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is its potency and selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of this target. However, one limitation of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is its relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide for therapeutic use. Finally, the potential use of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide as a cognitive enhancer in healthy individuals warrants further investigation.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves a multi-step process starting with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the oxazole ring system through a series of reactions involving N-bromosuccinimide and sodium hydride. Finally, the amide functionality is introduced through the reaction of the oxazole intermediate with acetic anhydride.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer and therapeutic agent for various neurological disorders. In preclinical studies, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to improve cognitive performance in animal models of Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Additionally, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to enhance sensory processing and working memory in healthy human subjects.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-11(9(2)16-14-8)7-12(15)13-10-5-3-4-6-10/h10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCSURBYPYCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

